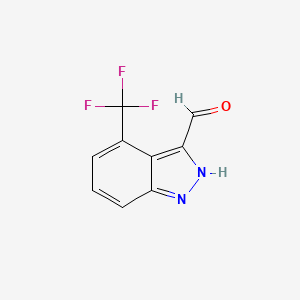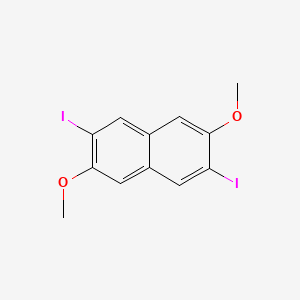
2,6-Diiodo-3,7-dimethoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diiodo-3,7-dimethoxynaphthalene is an organic compound with the molecular formula C12H10I2O2 and a molecular weight of 440.02 g/mol . This compound is characterized by the presence of two iodine atoms and two methoxy groups attached to a naphthalene ring, making it a halogenated aromatic compound. It is primarily used in organic synthesis and research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Diiodo-3,7-dimethoxynaphthalene can be synthesized through a one-pot tandem oxidation of phenols substituted with electron-withdrawing groups at the para position by excess diacetoxyiodobenzene . This method is efficient and yields good results. Another method involves the reaction of 2,6-dimethoxy-3,7-dichloronaphthalene with iodine under alkaline conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of diacetoxyiodobenzene and other hypervalent iodine reagents is common in industrial settings due to their efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diiodo-3,7-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to remove the iodine atoms, forming 2,6-dimethoxynaphthalene.
Common Reagents and Conditions
Diacetoxyiodobenzene: Used for the synthesis of the compound.
Grignard Reagents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution Products: Various substituted naphthalenes depending on the reagent used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: 2,6-dimethoxynaphthalene and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Diiodo-3,7-dimethoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Diiodo-3,7-dimethoxynaphthalene involves its interaction with molecular targets through its iodine atoms and methoxy groups. The iodine atoms can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diiododiaryl Ethers: These compounds have similar iodine substitution patterns and are used in similar applications.
2,6-Dimethoxynaphthalene: Lacks the iodine atoms but shares the methoxy groups and naphthalene core.
Uniqueness
2,6-Diiodo-3,7-dimethoxynaphthalene is unique due to the presence of both iodine and methoxy groups on the naphthalene ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications.
Eigenschaften
Molekularformel |
C12H10I2O2 |
|---|---|
Molekulargewicht |
440.01 g/mol |
IUPAC-Name |
2,6-diiodo-3,7-dimethoxynaphthalene |
InChI |
InChI=1S/C12H10I2O2/c1-15-11-5-7-4-10(14)12(16-2)6-8(7)3-9(11)13/h3-6H,1-2H3 |
InChI-Schlüssel |
ZVSMHHDPCWARBH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=C(C=C2C=C1I)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


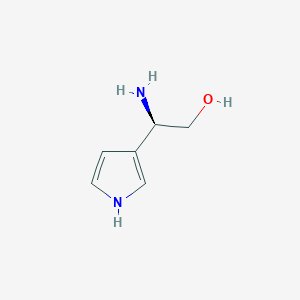
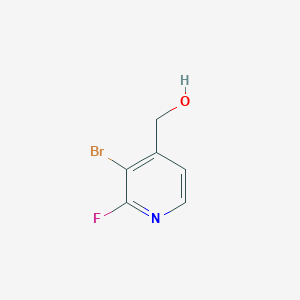
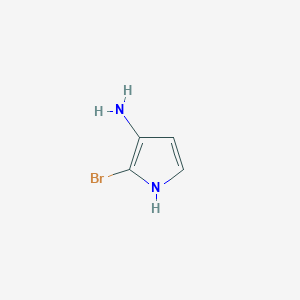
![2-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B12828204.png)
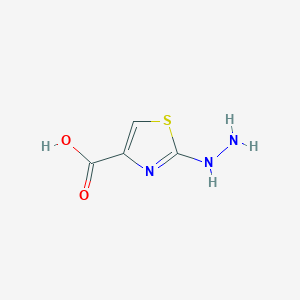
![Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)
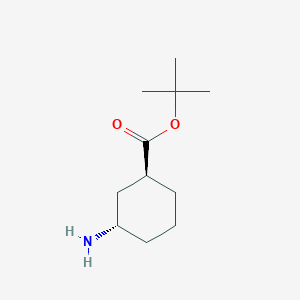
![tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12828221.png)

![1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12828230.png)
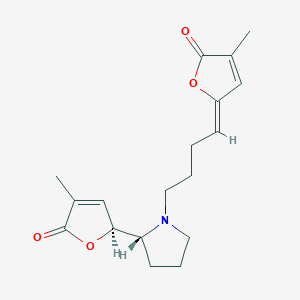
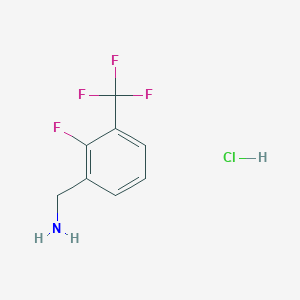
![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)
